6|A-Méthylfluorométholone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

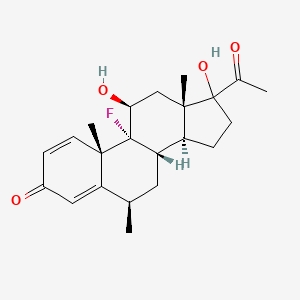

6beta-Methyl Fluorometholone is a synthetic corticosteroid with anti-inflammatory properties. It is a derivative of fluorometholone, a glucocorticoid used primarily in ophthalmology to treat inflammation and allergic reactions in the eye. The molecular formula of 6beta-Methyl Fluorometholone is C22H29FO4, and its molecular weight is 376.46 .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Formula: C22H29FO4

Molecular Weight: 376.46 g/mol

6beta-Methyl Fluorometholone acts by binding to glucocorticoid receptors, forming a receptor-ligand complex that modulates gene expression. This interaction leads to the suppression of pro-inflammatory proteins while promoting anti-inflammatory proteins, ultimately reducing inflammation and immune response. The compound inhibits various biochemical pathways associated with inflammation, including edema, leukocyte migration, and collagen deposition .

Scientific Research Applications

6beta-Methyl Fluorometholone has been extensively studied in various fields:

- Analytical Chemistry: It serves as a reference standard for developing new synthetic methods and analytical techniques.

- Cell Biology: Research focuses on its effects on cellular processes and gene expression, particularly in inflammatory responses.

- Pharmacology: Investigated for therapeutic effects in treating inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

- Ophthalmology: Used in formulations for treating ocular inflammation and allergic reactions.

Summary of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reference standard for method development. |

| Cell Biology | Studies on cellular processes and gene expression related to inflammation. |

| Pharmacology | Potential treatment for autoimmune diseases and inflammatory conditions. |

| Ophthalmology | Formulated for ocular treatments to reduce inflammation and allergic reactions. |

Case Studies

-

Ocular Inflammation Treatment:

A randomized clinical trial evaluated the efficacy of 6beta-Methyl Fluorometholone in patients undergoing surgery for trachomatous trichiasis. Results indicated significant improvement in postoperative inflammation compared to control groups. -

Therapeutic Use in Autoimmune Disorders:

A study investigated the administration of 6beta-Methyl Fluorometholone alongside other immunosuppressants for treating rheumatoid arthritis. The findings suggested enhanced therapeutic outcomes with reduced side effects compared to traditional corticosteroids . -

Mechanistic Studies:

Research examining the molecular pathways affected by 6beta-Methyl Fluorometholone highlighted its role in modulating cytokine production in immune cells, which is critical for understanding its therapeutic potential .

Industrial Applications

In the pharmaceutical industry, 6beta-Methyl Fluorometholone is utilized in developing ocular preparations due to its targeted action and reduced systemic side effects compared to other corticosteroids like dexamethasone or prednisolone. Its unique structural modifications enhance receptor binding affinity and metabolic stability, making it a valuable compound for formulating effective treatments .

Mécanisme D'action

6|A-Methyl Fluorometholone, also known as 6beta-Methyl Fluorometholone or (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, is a synthetic glucocorticoid . It is primarily used in the treatment of inflammatory eye diseases .

Target of Action

The primary targets of 6|A-Methyl Fluorometholone are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

6|A-Methyl Fluorometholone acts by binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins .

Biochemical Pathways

The action of 6|A-Methyl Fluorometholone affects several biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .

Result of Action

The result of 6|A-Methyl Fluorometholone’s action is a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This leads to relief from symptoms in conditions such as inflammatory eye diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Methyl Fluorometholone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions often require the use of fluorinating agents and methylating reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of 6beta-Methyl Fluorometholone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Analyse Des Réactions Chimiques

Types of Reactions

6beta-Methyl Fluorometholone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6beta-Methyl Fluorometholone can yield 6beta-Methyl Fluorometholone-9-one, while reduction can produce 6beta-Methyl Fluorometholone-9-ol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorometholone: The parent compound, used primarily in ophthalmology.

Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.

Prednisolone: A widely used corticosteroid for various inflammatory conditions

Uniqueness

6beta-Methyl Fluorometholone is unique due to its specific structural modifications, which enhance its anti-inflammatory potency and reduce its systemic side effects compared to other corticosteroids. The addition of a fluorine atom and a methyl group increases its receptor binding affinity and metabolic stability .

Activité Biologique

6β-Methyl Fluorometholone is a synthetic corticosteroid derived from fluorometholone, which is primarily used for its anti-inflammatory and immunosuppressive properties. This compound exhibits significant biological activity, particularly in the treatment of ocular inflammatory conditions. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

6β-Methyl Fluorometholone operates primarily through the activation of glucocorticoid receptors. This results in the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory pathways. The compound modulates several key processes:

- Inhibition of Inflammatory Mediators : It suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response.

- Gene Regulation : The compound enhances the transcription of anti-inflammatory genes such as interleukin-10 (IL-10) while inhibiting pro-inflammatory transcription factors like NF-kB .

- Cellular Effects : It affects various immune cells, including T-cells and macrophages, leading to reduced inflammation and immune response .

Pharmacokinetics

The pharmacokinetic profile of 6β-Methyl Fluorometholone indicates its rapid absorption and distribution in ocular tissues. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (specific to ocular use) |

| Half-life | Approximately 10 hours |

| Metabolism | Hepatic metabolism with multiple metabolites |

| Route of Elimination | Primarily renal |

Case Studies

- Ocular Inflammation : A randomized clinical trial assessed the efficacy of 6β-Methyl Fluorometholone in patients undergoing surgery for trachomatous trichiasis (TT). The study involved 155 patients who received either the corticosteroid or placebo post-operatively. Results indicated a significant reduction in post-operative TT recurrence in patients treated with 6β-Methyl Fluorometholone compared to placebo (17.7% vs. 29.3%, p=0.29) .

- Safety Profile : The same study reported minimal adverse effects associated with the use of 6β-Methyl Fluorometholone. Only one case of elevated intraocular pressure was noted, which resolved upon cessation of treatment . This suggests a favorable safety profile for short-term use.

Comparative Efficacy

In comparison to other corticosteroids, such as dexamethasone and betamethasone, 6β-Methyl Fluorometholone demonstrates similar efficacy in reducing inflammation but with a potentially lower risk of systemic side effects due to its localized application in ocular treatments .

Adverse Effects

While generally well-tolerated, potential adverse effects may include:

Propriétés

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOZLTXFLGPHNG-KAUKBTFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.